
4-Methyl-2-(o-tolyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(o-tolyl)pyrrole is an aromatic heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom This specific compound is characterized by the presence of a methyl group at the 4-position and an ortho-tolyl group at the 2-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(o-tolyl)pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction typically involves the use of 2,5-hexanedione and o-toluidine under acidic conditions .
Another method involves the cyclization of α,β-unsaturated carbonyl compounds with amines. This reaction can be catalyzed by various metal catalysts, such as iron(III) chloride, to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Paal-Knorr synthesis due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and purity of the product. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(o-tolyl)pyrrole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and molecular oxygen are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2-carboxylates and pyrrole-2-carboxamides.
Reduction: Dihydropyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the electrophilic reagent used.
Aplicaciones Científicas De Investigación
4-Methyl-2-(o-tolyl)pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of biological processes involving pyrrole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(o-tolyl)pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: The parent compound of the pyrrole family, lacking the methyl and o-tolyl substituents.
2-Methylpyrrole: A pyrrole derivative with a methyl group at the 2-position.
2-Phenylpyrrole: A pyrrole derivative with a phenyl group at the 2-position.
Uniqueness
4-Methyl-2-(o-tolyl)pyrrole is unique due to the presence of both a methyl group and an ortho-tolyl group, which confer distinct chemical properties and reactivity compared to other pyrrole derivatives. These structural features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13N |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-7-12(13-8-9)11-6-4-3-5-10(11)2/h3-8,13H,1-2H3 |
Clave InChI |
QGPMIVVQQKIKPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=CN2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,11-Dichloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13702307.png)
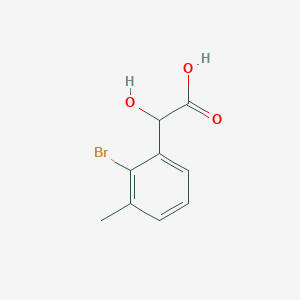
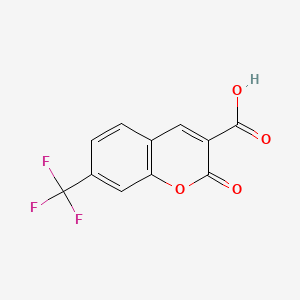
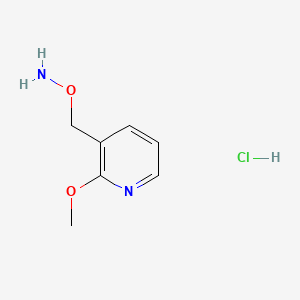
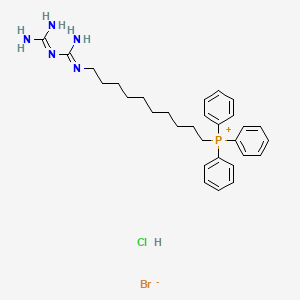

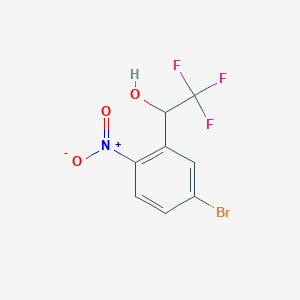
![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)
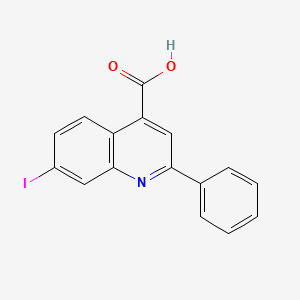
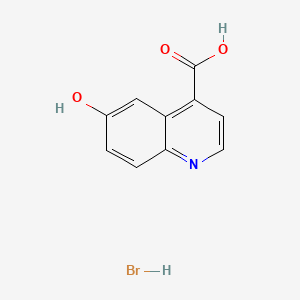
![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)

![3-Bromo-6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13702409.png)
